AMG-7549
Description
AMG-7549 (CAS No. 7312-10-9) is a brominated aromatic compound with the molecular formula C₉H₅BrO₂S and a molecular weight of 257.10 g/mol. It belongs to the class of benzo[b]thiophene derivatives, characterized by a fused bicyclic structure containing sulfur and oxygen heteroatoms. Key properties include:
- Topological Polar Surface Area (TPSA): 65.54 Ų, indicating moderate polarity.
- GI Absorption: High, suggesting favorable oral bioavailability.
- Enzyme Inhibition: Acts as a CYP1A2 inhibitor, a cytochrome P450 enzyme involved in drug metabolism .
Its synthesis involves the use of sulfuryl chloride (SO₂Cl₂) under reflux conditions in methanol or ethanol, followed by pH adjustment and purification via silica gel chromatography . This compound’s structural features and pharmacological profile make it relevant in drug discovery, particularly for targeting metabolic enzymes or CNS disorders.
Properties
CAS No. |
1492027-88-9 |
|---|---|
Molecular Formula |
C24H25N5O4S2 |
Molecular Weight |
511.62 |
IUPAC Name |
(R)-N-((2-Amino-5-hydroxypyrimidin-4-yl)(7-(4-(2-hydroxypropan-2-yl)pyridin-2-yl)benzo[b]thiophen-2-yl)methyl)cyclopropanesulfonamide |
InChI |
InChI=1S/C24H25N5O4S2/c1-24(2,31)14-8-9-26-17(11-14)16-5-3-4-13-10-19(34-22(13)16)21(29-35(32,33)15-6-7-15)20-18(30)12-27-23(25)28-20/h3-5,8-12,15,21,29-31H,6-7H2,1-2H3,(H2,25,27,28)/t21-/m0/s1 |
InChI Key |
MKQBZBHUCQECFX-NRFANRHFSA-N |
SMILES |
O=S(C1CC1)(N[C@H](C2=NC(N)=NC=C2O)C3=CC4=CC=CC(C5=NC=CC(C(C)(O)C)=C5)=C4S3)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AMG7549; AMG 7549; AMG-7549 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
AMG-7549 shares structural and functional similarities with other benzo[b]thiophene derivatives. Below is a detailed comparison based on molecular properties, reactivity, and applications:
Table 1: Structural and Functional Comparison of this compound and Analogues
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | TPSA (Ų) | GI Absorption | BBB Permeability | Key Application/Activity |
|---|---|---|---|---|---|---|
| This compound | C₉H₅BrO₂S | 257.10 | 65.54 | High | Yes | CYP1A2 inhibition |
| 7-Bromobenzo[b]thiophene-2-carboxylic acid | C₉H₅BrO₂S | 257.10 | 65.54 | High | Yes | Enzyme inhibition, drug intermediates |
| 6-Bromo-4-methylbenzo[b]thiophene-2-carboxylic acid | C₁₀H₇BrO₂S | 271.13 | 65.54 | Moderate | No | Antimicrobial research |
| Benzo[b]thiophene-2-carboxylic acid | C₈H₆O₂S | 166.19 | 65.54 | Low | No | Material science applications |
Key Findings:
Structural Similarities: All compounds feature a benzo[b]thiophene core. Bromination at position 7 (this compound and its 7-bromo analogue) enhances CYP1A2 inhibition compared to non-brominated derivatives (e.g., benzo[b]thiophene-2-carboxylic acid) .
Functional Differences:
- Substituent Effects: The addition of a methyl group (as in 6-bromo-4-methylbenzo[b]thiophene-2-carboxylic acid) reduces BBB permeability but improves thermal stability due to increased hydrophobicity.
- Molecular Weight Impact: Lower molecular weight compounds (e.g., benzo[b]thiophene-2-carboxylic acid) exhibit poor GI absorption, limiting their pharmacokinetic utility .
Synthetic Accessibility: Brominated derivatives require stringent reaction conditions (e.g., SO₂Cl₂ reflux), whereas non-brominated analogues can be synthesized under milder protocols.
Toxicity and Safety: this compound carries a toxicity warning due to its CYP1A2 inhibition, which may cause drug-drug interactions. In contrast, non-inhibitory analogues (e.g., benzo[b]thiophene-2-carboxylic acid) have safer profiles for industrial applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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